![molecular formula C18H15FN4O2 B2805374 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2201398-88-9](/img/structure/B2805374.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a fluorophenoxy group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known for its stability and ability to participate in various chemical reactions . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom. The fluorophenoxy group consists of a fluorine atom attached to a phenyl ring, which is further connected to an oxygen atom .
Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which is highly electronegative, and the rigid structures of the 1,2,3-triazole and azetidine rings .Scientific Research Applications
- Researchers have investigated the compound’s effects on cancer cells, particularly in human colon cancer. A derivative of this compound, 5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104), was found to induce apoptosis (programmed cell death) in colon cancer cells. It activates caspases (caspase-8, -9, and -3) and cleaves poly (ADP ribose) polymerase-1 (PARP-1), leading to cell death. The compound also damages mitochondria, releasing cytochrome c (Cyt c), apoptosis-inducing factor (AIF), and endonuclease G (Endo G) .
- KSK05104, a derivative of our compound, exhibits potent and selective inhibitory activity against IKKβ (IκB kinase β). Inactivation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) by IKK inhibitors can suppress the antiapoptotic function of NF-κB in colon cancer cells .
- The compound’s structure and stability have been studied in the context of medicinal chemistry. Its metabolically stable IKKβ inhibitory properties make it an interesting candidate for drug development .
- Phthalocyanine derivatives, including those with 3-chloro-4-fluorophenoxy substitution, have been explored for PDT applications. While not directly related to our compound, this area highlights the potential of similar aromatic structures in photodynamic therapy .
- The compound shares some structural features with 3-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole. Pyrazole derivatives have been investigated for various biological activities, including anti-inflammatory and anti-cancer effects .
Anti-Cancer Properties
IKKβ Inhibition
Medicinal Chemistry
Photodynamic Therapy (PDT)
Pyrazole Derivatives
Mechanism of Action
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-9-8-20-21-23/h1-10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCCCOQXCFSKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone |
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